![molecular formula C13H10IN3 B1300474 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 866018-05-5](/img/structure/B1300474.png)

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

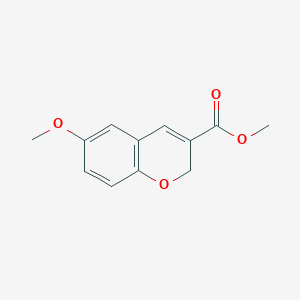

“3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 866018-05-5 . It has a molecular weight of 335.15 and its IUPAC name is 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” are not available, similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 335.15 . The compound should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación

Synthesis Techniques

A variety of methods have been developed to synthesize imidazo[1,2-a]pyridine derivatives, including 3-iodoimidazo[1,2-a]pyridines, which involve iodocyclization cascades, chemoselective iodination, and domino cyclization/halogenation reactions. These methods offer wide substrate scopes, simple operations, and are often metal-free, highlighting their efficiency and environmental friendliness (Zhou et al., 2019; Zhao et al., 2018; Enguehard-Gueiffier et al., 2015).

Reactivity and Properties

The reactivity of imidazo[1,2-a]pyridines towards various chemical transformations, such as oxidative Csp3–H amination and iodination, has been successfully explored. These studies reveal the potential of imidazo[1,2-a]pyridine derivatives in constructing complex organic molecules through innovative synthetic strategies (Wu et al., 2016; Samanta et al., 2016).

Catalytic Activity

Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities. For instance, their effectiveness as catalysts in the oxidation of catechol to o-quinone has been studied, revealing the impact of ligands, transition metals, ion salts, and the concentration of the complex on the rate of oxidation (Saddik et al., 2012).

Applications in Electroluminescence and Material Science

Research has also delved into the application of imidazo[1,2-a]pyridine derivatives in electroluminescence and as components in organic light-emitting diode (OLED) devices. These compounds have shown potential in enhancing device performance through their photophysical properties (Vezzu et al., 2010).

Anion Transport

The ability of imidazo[1,2-a]pyridine derivatives to act as transmembrane anion transporters has been demonstrated, highlighting their significance in biological and medicinal chemistry (Peng et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, survival, and metabolism.

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially modify the compound’s interaction with its targets.

Biochemical Pathways

, compounds with similar structures have been linked to the PI3K signalling pathway. This pathway is involved in a variety of cellular functions, including cell growth, differentiation, and survival.

Result of Action

One study has shown that a compound with a similar structure inhibited rab11a prenylation at a concentration of 25 μm . This suggests that 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline could potentially have a similar effect.

Propiedades

IUPAC Name |

3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDTWKXEIVZCKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363132 |

Source

|

| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline | |

CAS RN |

866018-05-5 |

Source

|

| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-(2,6-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1300405.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1300410.png)

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)